Cas no 73340-33-7 (Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitro-)

Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitro- structure
73340-33-7 structure
Product Name:Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitro-
CAS-nummer:73340-33-7
MF:C15H8F6N2O6
MW:426.224245071411
CID:542633
PubChem ID:11133683
Update Time:2025-04-19

Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitro- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitro-
    • 4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxy-3-nitrophenyl)propan-2-yl]-2-nitrophenol
    • 4,4'-(Perfluoropropane-2,2-diyl)bis(2-nitrophenol)
    • DTXSID10456413
    • bis(3-nitro-4-hydroxyphenyl)hexafluoropropane
    • 4,4'-(Hexafluoroisopropylidene)-2.2'-dinitro-diphenol
    • 2,2-bis-(4-hydroxy-3-nitrophenyl)-hexafluoropropane
    • 2,2-bis-(4-hydroxy-3-nitrophenyl) -hexafluoropropane
    • AKOS015961831
    • 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrophenol)
    • 2,2-bis (4-hydroxy-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropane
    • 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane
    • SCHEMBL4649869
    • 73340-33-7
    • G65915
    • Inchi: 1S/C15H8F6N2O6/c16-14(17,18)13(15(19,20)21,7-1-3-11(24)9(5-7)22(26)27)8-2-4-12(25)10(6-8)23(28)29/h1-6,24-25H
    • InChI-sleutel: NMRDKGOPQYFYTD-UHFFFAOYSA-N
    • LACHT: FC(C(C(F)(F)F)(C1C=CC(=C(C=1)[N+](=O)[O-])O)C1C=CC(=C(C=1)[N+](=O)[O-])O)(F)F

Berekende eigenschappen

  • Exacte massa: 426.02865495g/mol
  • Monoisotopische massa: 426.02865495g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 2
  • Complexiteit: 577
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.9
  • Topologisch pooloppervlak: 132Ų

Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitro- Prijsmeer >>

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